3-Methyl-1-pentene

Catalog No.
S1540209
CAS No.
760-20-3
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-pentene

CAS Number

760-20-3

Product Name

3-Methyl-1-pentene

IUPAC Name

3-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3

InChI Key

LDTAOIUHUHHCMU-UHFFFAOYSA-N

SMILES

CCC(C)C=C

Canonical SMILES

CCC(C)C=C

Specific Application:

Chemical Synthesis:

Thermophysical Property Data:

3-Methyl-1-pentene is an organic compound classified as an alkene, characterized by its molecular formula C6H12C_6H_{12}. It features a carbon-carbon double bond and is recognized for its structural uniqueness due to the presence of a methyl group attached to the third carbon of a five-carbon chain. This structural arrangement distinguishes it from other alkenes, particularly its isomeric counterparts such as 1-pentene and 3-methyl-1-butene. The compound's systematic name is 3-methylpent-1-ene, and it is often used in various industrial applications due to its reactivity and physical properties .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 3-methyl-1-pentene into a saturated alkane (3-methylpentane).
    C6H12+H2C6H14C_6H_{12}+H_2\rightarrow C_6H_{14}
  • Halogenation: Reacting with halogens (e.g., chlorine or bromine) results in the formation of vicinal dihalides. For instance, chlorination leads to products such as 3-chloro-3-methylpentane.
  • Hydroboration-Oxidation: This two-step reaction introduces an alcohol functional group at the terminal carbon when treated with borane followed by oxidation.

These reactions highlight the compound's versatility and potential for further chemical transformations .

3-Methyl-1-pentene can be synthesized through several methods:

  • Dehydration of Alcohols: The dehydration of 3-methyl-1-pentanol can yield 3-methyl-1-pentene. This reaction typically requires an acid catalyst.
  • Alkylation of Alkenes: The reaction between propylene and butyllithium can also produce this compound through alkylation processes.
  • Cracking of Larger Hydrocarbons: The thermal or catalytic cracking of larger hydrocarbons can generate smaller alkenes, including 3-methyl-1-pentene.

These synthesis routes provide flexibility in producing the compound for various applications .

3-Methyl-1-pentene has several industrial applications:

  • Polymer Production: It serves as a comonomer in the production of polyolefins, enhancing properties such as elasticity and strength.
  • Chemical Intermediates: The compound is utilized as an intermediate in synthesizing various chemicals, including alcohols and other functionalized derivatives.
  • Solvent Use: Due to its solvent properties, it finds applications in formulations requiring non-polar solvents.

These applications underscore its significance in both chemical manufacturing and materials science .

Research on interaction studies involving 3-methyl-1-pentene primarily focuses on its reactivity with other chemical species rather than biological interactions. Studies have shown that it can react with halogens to form dihalides and participate in polymerization reactions. Understanding these interactions is crucial for optimizing its use in industrial processes and ensuring safety during handling .

Several compounds share structural similarities with 3-methyl-1-pentene, including:

Compound NameMolecular FormulaKey Features
1-PenteneC5H10C_5H_{10}Straight-chain alkene without branching
3-Methyl-1-buteneC5H10C_5H_{10}Four-carbon chain with a methyl group at C3
2-Methyl-1-buteneC5H10C_5H_{10}Methyl group at C2 position
2-PenteneC5H10C_5H_{10}Double bond between C2 and C3

Uniqueness

The uniqueness of 3-methyl-1-pentene lies in its branched structure, which affects its physical properties such as boiling point and reactivity compared to its straight-chain counterparts. This branching also influences its behavior during polymerization, making it a valuable component in creating specialized materials .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (66.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (33.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26702-69-2
760-20-3

Wikipedia

3-methylpent-1-ene

General Manufacturing Information

Ethene, trimer: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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